(R)-3-N-Cbz-Amino-succinimide
Overview
Description
®-3-N-Cbz-Amino-succinimide is a chiral compound with significant importance in organic synthesis and pharmaceutical research. The compound features a succinimide core with a carbobenzyloxy (Cbz) protected amino group, making it a valuable intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-N-Cbz-Amino-succinimide typically involves the following steps:
Starting Material: The process begins with the commercially available ®-3-amino-succinimide.
Protection of the Amino Group: The amino group is protected using carbobenzyloxy chloride (Cbz-Cl) in the presence of a base such as triethylamine (TEA) to yield ®-3-N-Cbz-Amino-succinimide.
Industrial Production Methods: Industrial production of ®-3-N-Cbz-Amino-succinimide follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing bulk reactors to handle large quantities of starting materials.
Optimization: Optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.
Purification: Employing techniques like crystallization or chromatography for purification.
Types of Reactions:
Oxidation: ®-3-N-Cbz-Amino-succinimide can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the Cbz group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted succinimide derivatives.
Scientific Research Applications
®-3-N-Cbz-Amino-succinimide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Serves as a precursor in the synthesis of pharmaceutical compounds, particularly in the development of chiral drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-3-N-Cbz-Amino-succinimide involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, modifying their activity.
Pathways Involved: It can participate in pathways involving amino acid metabolism and protein synthesis.
Comparison with Similar Compounds
(S)-3-N-Cbz-Amino-succinimide: The enantiomer of ®-3-N-Cbz-Amino-succinimide with similar properties but different biological activity.
N-Boc-Amino-succinimide: A compound with a different protecting group (Boc) instead of Cbz.
N-Ac-Amino-succinimide: A compound with an acetyl (Ac) protecting group.
Uniqueness:
Chirality: The ®-configuration imparts specific stereochemical properties, making it unique in chiral synthesis.
Protecting Group: The Cbz group provides stability and ease of removal under mild conditions, making it preferable in certain synthetic routes.
Biological Activity
Overview
(R)-3-N-Cbz-Amino-succinimide is a compound with significant biological activity, particularly noted for its anticonvulsant properties. It is a derivative of succinimide, characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group on the amino function. This compound has garnered interest in various fields including medicinal chemistry, organic synthesis, and proteomics research.
- Molecular Formula : C₁₂H₁₂N₂O₄
- Molecular Weight : Approximately 248.23 g/mol
- Structure : The compound features a pyrrolidinyl moiety and a reactive N-hydroxysuccinimide (NHS) ester group, allowing it to covalently bind to primary amines on proteins.
Anticonvulsant Effects
This compound has been evaluated for its anticonvulsant effects in animal models. Notably, it has shown efficacy in inhibiting tonic convulsions induced by pentylenetetrazole and maximal electric shock. The effective doses were determined with the following ED50 values:
- Pentylenetetrazole-induced convulsions : 78.1 mg/kg
- Maximal electric shock : 103 mg/kg
These values indicate that this compound may have potential applications in the treatment of seizure disorders, suggesting further investigation into its pharmacodynamics is warranted.
The mechanism by which this compound exerts its biological effects involves interaction with neurotransmitter systems associated with seizure activity. Although detailed mechanisms remain under investigation, it is believed that the compound modifies enzyme activity and participates in pathways related to amino acid metabolism and protein synthesis.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activity of compounds structurally related to this compound:
Compound Name | CAS Number | Biological Activity |
---|---|---|
(S)-3-N-Cbz-Amino-succinimide | 60846-91-5 | Anticonvulsant |
N-(Benzyloxycarbonyloxy)succinimide | 13139-17-8 | Intermediate in organic synthesis |
(R)-N-Cbz-α-amino acids | Various | Anticonvulsant properties |
The unique stereochemistry and the presence of the Cbz protecting group significantly influence the reactivity and biological activity of this compound compared to other derivatives.
Case Studies and Research Findings
Research has indicated that this compound can be employed effectively in various biochemical applications. Its ability to introduce a carbobenzoxy (Cbz) protecting group onto the N-terminus of proteins allows for selective modifications during protein synthesis. This property is particularly useful in studies involving enzyme mechanisms and protein modifications.
In one study, the compound was utilized as an intermediate in synthesizing complex organic molecules, demonstrating its versatility beyond biological applications. The synthesis methods highlight its accessibility for research and industrial applications.
Properties
IUPAC Name |
benzyl N-[(3R)-2,5-dioxopyrrolidin-3-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c15-10-6-9(11(16)14-10)13-12(17)18-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,17)(H,14,15,16)/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRQMHYISDDHZBY-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC1=O)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C(=O)NC1=O)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10659184 | |
Record name | Benzyl [(3R)-2,5-dioxopyrrolidin-3-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10659184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179747-84-3 | |
Record name | Benzyl [(3R)-2,5-dioxopyrrolidin-3-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10659184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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